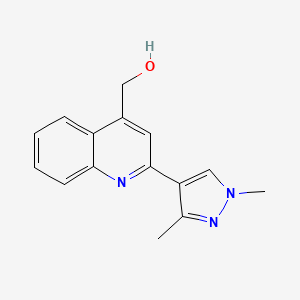

(2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-(1,3-Dimethyl-1H-pyrazol-4-yl)chinolin-4-yl)methanol ist eine komplexe organische Verbindung, die ein Chinolinringsystem mit einem Pyrazolrest und einer Methanolgruppe aufweist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2-(1,3-Dimethyl-1H-pyrazol-4-yl)chinolin-4-yl)methanol umfasst in der Regel mehrstufige organische Reaktionen. Ein übliches Verfahren beinhaltet die Cyclisierung geeigneter Vorläufer zur Bildung des Chinolinrings, gefolgt von der Einführung der Pyrazolgruppe durch eine Reihe von Substitutionsreaktionen. Der letzte Schritt beinhaltet oft die Reduktion einer Carbonylgruppe, um das Methanolderivat zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann optimierte Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren. Dazu gehören die Verwendung von Hochdruckreaktoren, fortschrittlichen Katalysatoren und kontinuierlichen Fließsystemen, um eine effiziente Synthese im großen Maßstab zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(2-(1,3-Dimethyl-1H-pyrazol-4-yl)chinolin-4-yl)methanol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Methanolgruppe kann oxidiert werden, um ein Aldehyd oder eine Carbonsäure zu bilden.

Reduktion: Der Chinolinring kann unter bestimmten Bedingungen reduziert werden, um Dihydrochinolinderivate zu bilden.

Substitution: Der Pyrazol- und der Chinolinring können elektrophile und nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Reagenzien wie Halogene (Cl2, Br2) und Nucleophile (NH3, RNH2) werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Chinolin- und Pyrazolderivate, die für bestimmte Anwendungen weiter funktionalisiert werden können.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird (2-(1,3-Dimethyl-1H-pyrazol-4-yl)chinolin-4-yl)methanol als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer Reaktionswege und die Entwicklung neuartiger Verbindungen.

Biologie

In der biologischen Forschung kann diese Verbindung auf ihr Potenzial als bioaktives Molekül untersucht werden. Ihre Wechselwirkungen mit biologischen Zielmolekülen können Aufschluss über ihren Wirkmechanismus und mögliche therapeutische Anwendungen geben.

Medizin

In der Medizin könnten Derivate dieser Verbindung auf ihre pharmakologischen Eigenschaften untersucht werden. Das Vorhandensein sowohl von Chinolin- als auch von Pyrazolringen deutet auf eine mögliche Aktivität gegen verschiedene biologische Zielmoleküle hin, darunter Enzyme und Rezeptoren.

Industrie

Im Industriesektor kann (2-(1,3-Dimethyl-1H-pyrazol-4-yl)chinolin-4-yl)methanol aufgrund seiner einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymere und Beschichtungen eingesetzt werden.

Wirkmechanismus

Der Wirkmechanismus von (2-(1,3-Dimethyl-1H-pyrazol-4-yl)chinolin-4-yl)methanol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen. Der Chinolinring kann mit DNA interkalieren, während der Pyrazolrest mit verschiedenen Enzymen interagieren kann. Diese Wechselwirkungen können biologische Signalwege modulieren und so zu potenziellen therapeutischen Wirkungen führen.

Wirkmechanismus

The mechanism of action of (2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, while the pyrazole moiety can interact with various enzymes. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(2-(1,3-Dimethyl-1H-pyrazol-4-yl)chinolin: Fehlt die Methanolgruppe, was sich auf ihre Löslichkeit und Reaktivität auswirken kann.

(2-(1,3-Dimethyl-1H-pyrazol-4-yl)chinolin-4-yl)amin: Enthält eine Aminogruppe anstelle von Methanol, was ihre biologische Aktivität und chemische Reaktivität verändern kann.

Einzigartigkeit

(2-(1,3-Dimethyl-1H-pyrazol-4-yl)chinolin-4-yl)methanol ist einzigartig durch das Vorhandensein der Methanolgruppe, die an Wasserstoffbrückenbindungen und anderen Wechselwirkungen teilnehmen kann, was ihre Vielseitigkeit in verschiedenen Anwendungen erhöht.

Eigenschaften

CAS-Nummer |

1354704-76-9 |

|---|---|

Molekularformel |

C15H15N3O |

Molekulargewicht |

253.30 g/mol |

IUPAC-Name |

[2-(1,3-dimethylpyrazol-4-yl)quinolin-4-yl]methanol |

InChI |

InChI=1S/C15H15N3O/c1-10-13(8-18(2)17-10)15-7-11(9-19)12-5-3-4-6-14(12)16-15/h3-8,19H,9H2,1-2H3 |

InChI-Schlüssel |

FUPFJDIKFDOPSC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NN(C=C1C2=NC3=CC=CC=C3C(=C2)CO)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11858829.png)

![10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride](/img/structure/B11858833.png)

![2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine](/img/structure/B11858843.png)

![7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B11858879.png)